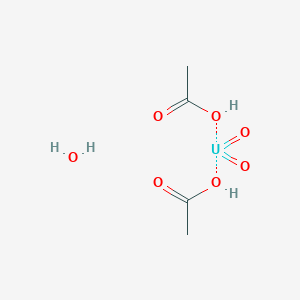

Uranyl Acetate, Dihydrate, Reagent

Description

Significance of Uranyl(VI) Compounds in Scientific Inquiry

Uranyl(VI) compounds, characterized by the linear UO₂²⁺ cation, are of considerable interest to the scientific community. nih.gov The uranium atom in this state is in its +6 oxidation state, which imparts unique chemical properties that are leveraged in various research areas. nih.gov These compounds are known to form stable complexes with a variety of organic and inorganic ligands, a characteristic that is fundamental to their application in research. nih.govnih.gov The study of uranyl(VI) complexes, including those with hydrazides and substituted benzoates, contributes to a deeper understanding of the chemical behavior of uranium in different environments. nih.govacs.org Furthermore, research into the redox properties of uranyl(VI) complexes is crucial for applications such as uranium remediation. nih.govacs.org

Overview of Uranyl Acetate (B1210297) Dihydrate as a Key Reagent in Advanced Research

Uranyl acetate dihydrate stands out as a critical reagent, primarily due to its high electron density, which makes it an excellent contrasting agent in transmission electron microscopy (TEM). nih.govleica-microsystems.com It is extensively used as a negative stain for biological samples, allowing for the detailed visualization of ultrastructures such as viruses, cellular components, and macromolecules. epa.govwikipedia.orgrxchemicals.com The uranyl ions bind to proteins and lipids, enhancing the contrast of the specimen under the electron beam. rxchemicals.comleica-microsystems.com

Beyond its primary role in electron microscopy, uranyl acetate dihydrate serves as a versatile tool in other research domains. In biochemistry, it has been utilized in studies involving DNA, where it can induce single-strand breaks. It also finds application in analytical chemistry as an indicator and titrant, as it forms an insoluble salt with sodium. epa.govwikipedia.org Moreover, it is used as a starting material in the synthesis of other uranium compounds and in studies of uranium coordination chemistry. wikipedia.org

Historical Context of Uranyl Acetate Dihydrate Application in Research Methodologies

The use of uranyl acetate as a stain in electron microscopy dates back to the mid-20th century. nih.gov Its introduction by Watson in 1958 revolutionized the field of biological electron microscopy, enabling researchers to achieve unprecedented levels of contrast and detail in their specimens. nih.govscispace.com Over the years, various methods for its preparation and application have been developed and refined to optimize staining results. grafiati.com While initially used as an aqueous solution, later advancements included the use of alcoholic solutions to improve penetration into embedded tissues. leica-microsystems.comscispace.com Despite the development of alternative staining reagents, uranyl acetate remains a widely used and often preferred stain due to its effectiveness and the high quality of the resulting images. nih.govnih.gov Its long history of use has established a vast body of literature and standardized protocols, making it a reliable and well-understood tool in the research community.

Detailed Research Findings

Recent research continues to explore the multifaceted nature of uranyl acetate and other uranyl compounds. Studies have investigated the formation of uranyl(VI) complexes with various organic ligands, such as phthalic acid and substituted benzoates, providing insights into their stability and structure. acs.orgosti.gov Spectroscopic studies, including Raman and UV-vis absorption spectroscopy, are instrumental in characterizing these complexes in aqueous solutions. acs.org

In the field of materials science, the redox properties of uranyl(VI) complexes are being explored. Research into air-stable uranyl complexes with diamido-dipyrrin ligands has shown that one-electron reduction can lead to the formation of ligand radical complexes. nih.govacs.org Such findings are significant for understanding the electronic structure and reactivity of these compounds.

Furthermore, toxicological studies have examined the effects of uranyl acetate exposure. Research on animal models has investigated the nephrotoxicity of the compound, detailing dose-related impacts on kidney function and histology. nih.gov

Data Tables

Properties of Uranyl Acetate Dihydrate

| Property | Value | Source(s) |

| Chemical Formula | UO₂(CH₃COO)₂·2H₂O | wikipedia.orgamericanelements.com |

| Molecular Weight | 424.15 g/mol | wikipedia.orgamericanelements.com |

| Appearance | Yellow, free-flowing crystalline solid | epa.gov |

| Odor | Slight acetic odor | epa.gov |

| Density | 2.89 g/cm³ | wikipedia.orgnih.gov |

| Melting Point | Decomposes at 80 °C | wikipedia.org |

| Solubility in Water | 7-8 g/100 ml | wikipedia.org |

| CAS Number | 6159-44-0 | wikipedia.org |

Applications of Uranyl Acetate Dihydrate in Research

| Application Area | Specific Use | Source(s) |

| Electron Microscopy | Negative staining of biological samples (viruses, cells, macromolecules) to enhance contrast. | wikipedia.orgrxchemicals.comnih.gov |

| Biochemistry | Induction of single-strand breaks in DNA for research purposes. | |

| Analytical Chemistry | Indicator and titrant for the precipitation of sodium. | epa.govwikipedia.org |

| Inorganic Chemistry | Starting reagent for the synthesis of other uranium compounds. | wikipedia.org |

| Materials Science | Used in the study of alkali-silica reactivity in aggregates for cement concrete. | wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

C4H10O7U |

|---|---|

Molecular Weight |

408.15 g/mol |

IUPAC Name |

acetic acid;dioxouranium;hydrate |

InChI |

InChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;; |

InChI Key |

IUNHZBCYYDNCEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O=[U]=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Uranyl Acetate Dihydrate

Conventional Preparation Routes for Uranyl Acetate (B1210297) Dihydrate

The most common and well-established method for the laboratory-scale synthesis of uranyl acetate dihydrate involves the reaction of uranium trioxide (UO₃) with acetic acid (CH₃COOH). This straightforward acid-base reaction yields the desired product upon evaporation of the solvent. The balanced chemical equation for this reaction is:

UO₃ + 2CH₃COOH + H₂O → UO₂(CH₃COO)₂·2H₂O wikipedia.org

This method is favored for its relative simplicity and the availability of the starting materials. The uranium trioxide, a bright yellow to orange powder, is dissolved in an aqueous solution of acetic acid. Gentle heating can be employed to facilitate the dissolution and reaction. Subsequent crystallization from the solution yields the characteristic yellow-green crystals of uranyl acetate dihydrate.

An alternative, though less common, preparative route involves the use of uranium metal as the starting precursor. This method is considerably more complex and requires stronger oxidizing conditions to first dissolve the metal and bring the uranium into the +6 oxidation state before it can react with acetic acid to form the uranyl acetate complex. Due to the handling requirements of uranium metal and the more intricate reaction conditions, the uranium trioxide route is generally preferred for most laboratory applications.

Synthesis of Uranyl Acetate Dihydrate Derivatives and Analogues

Uranyl acetate dihydrate serves as a versatile precursor for the synthesis of a variety of uranyl complexes with different anionic ligands. The acetate ligands in the coordination sphere of the uranyl ion can be readily displaced by other carboxylates or coordinating species, leading to the formation of a wide array of derivatives and analogues.

Uranyl Carboxylate Complex Synthesis

The substitution of the acetate ligands in uranyl acetate dihydrate with other carboxylate moieties is a common strategy to synthesize novel uranyl carboxylate complexes with tailored properties. This is typically achieved by reacting uranyl acetate dihydrate with the desired carboxylic acid. For instance, a range of uranyl dicarboxylate coordination polymers have been synthesized, which can form either dimeric structures or infinite chains.

The synthesis of these complexes often involves dissolving uranyl acetate dihydrate in a suitable solvent, followed by the addition of the specific carboxylic acid. The reaction mixture is then typically heated or allowed to slowly evaporate, leading to the crystallization of the new uranyl carboxylate complex. The choice of carboxylic acid dictates the structure and properties of the resulting complex.

| Carboxylic Acid Precursor | Resulting Uranyl Carboxylate Complex |

| Phthalic acid | (UO₂)₂(pht)₂(Hpac)₂(H₂O)₂ |

| Nicotinic acid | (UO₂)(pac)₂(H₂O)₂ |

| Cinnamic acid | [(UO₂)(CMA)₃]·[H₂N(CH₃)₂] |

| Oxalic acid | (UO₂)₂(C₂O₄)(μ₂-OH)₂(H₂O)₂·H₂O |

Hydrazinium Uranyl Acetate Synthesis

The synthesis of hydrazinium uranyl acetate involves the reaction of a uranyl salt with hydrazine. While a direct synthesis starting from uranyl acetate dihydrate and hydrazine is not extensively documented in readily available literature, the formation of a related compound, a uranyl hydrazinecarboxylate, has been described. This compound, with the formula UO₂(N₂H₃COO)₂·N₂H₄·H₂O, is prepared by reacting a solution of a uranyl salt, such as uranyl nitrate (B79036), with hydrazine hydrate (B1144303). ias.ac.in The reaction proceeds by the in-situ formation of hydrazinecarboxylic acid from the reaction of hydrazine with dissolved carbon dioxide, which then coordinates to the uranyl ion.

A plausible synthetic route to hydrazinium uranyl acetate could involve the direct reaction of uranyl acetate dihydrate with hydrazine hydrate in a suitable solvent. The basic nature of hydrazine would likely lead to the formation of a complex involving the hydrazinium cation and the uranyl acetate anion.

Hydroxylammonium Uranyl Acetate Synthesis

Hydroxylammonium uranyl acetate is another derivative that can be synthesized from a uranyl precursor. The synthesis involves the reaction of a uranyl salt with hydroxylamine. The resulting compound has the empirical formula (NH₃OH)[UO₂(CH₃COO)₃]. This formulation suggests the formation of a complex anion, the triacetatouranate(VI) ion, with the hydroxylammonium cation acting as the counter-ion. The synthesis is typically carried out in an aqueous solution, from which the product can be crystallized.

Mechanochemical Synthesis Approaches Utilizing Uranyl Acetate Dihydrate

Mechanochemistry, a branch of chemistry that investigates chemical reactions induced by mechanical energy, offers a solvent-free or solvent-minimized alternative to conventional solution-based synthesis. In the context of uranyl acetate dihydrate, mechanochemical methods can be employed to facilitate solid-state reactions.

One documented example of a mechanochemical approach involving uranyl acetate dihydrate is its use in the synthesis of uranium-containing nanomaterials. In this method, uranyl acetate dihydrate is ground together with an ionic liquid (such as [C₈mim][BF₄] or [C₁₂mim][BF₄]) and sodium hydroxide (B78521) using a mortar and pestle. google.com The resulting mixture is then heated, leading to the formation of uranium oxide nanoparticles. This process demonstrates the utility of mechanochemical activation to initiate reactions in the solid state, potentially leading to novel materials with unique properties. The grinding process increases the surface area of the reactants and can generate localized high temperatures and pressures, thereby driving the chemical transformation.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Uranyl acetate dihydrate | [C₈mim][BF₄] or [C₁₂mim][BF₄] | Sodium hydroxide | Uranium oxide nanoparticles google.com |

This approach highlights the potential of mechanochemistry to provide more environmentally friendly and efficient synthetic routes for uranium-based materials, starting from readily available precursors like uranyl acetate dihydrate.

Advanced Structural and Spectroscopic Characterization of Uranyl Acetate Dihydrate and Its Complexes

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies of Uranyl Complexes

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are powerful techniques for probing the local environment of specific nuclei. In the context of uranyl complexes, these methods provide valuable insights into coordination chemistry, ligand dynamics, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of uranyl complexes, particularly ¹H and ¹³C NMR, is instrumental in characterizing the ligand sphere around the uranyl (UO₂²⁺) ion. For instance, in the formation of a uranyl ascorbate (B8700270) complex from uranyl acetate (B1210297), ¹H NMR spectroscopy has been used to monitor the reaction and confirm the complex formation without evidence of dehydroascorbate products. nih.gov Studies on various uranyl-nucleotide complexes have employed high-field proton NMR to elucidate the structures of these complexes in solution. nih.gov By assigning the proton resonances, researchers have identified the primary coordination sites of the uranyl ion as the phosphate (B84403) and 3'-hydroxyl oxygens of the nucleotides. nih.gov

¹³C NMR spectroscopy is also a critical tool. In studies of uranyl(VI) acetylide complexes, ¹³C NMR shifts have been shown to be a sensitive indicator of the covalency in the uranium-carbon bond. researchgate.net Similarly, research on uranyl carbonate complexes has utilized ¹³C NMR to identify the distinct signals of free and coordinated carbonate, allowing for the determination of the complex's structure, such as [U(V)O₂(CO₃)₃]⁵⁻. escholarship.org The dynamic equilibria and ligand exchange in these systems can also be investigated through temperature-dependent NMR studies. hzdr.de

Interactive Data Table: Representative ¹³C NMR Chemical Shifts in Uranyl Complexes

| Uranyl Complex Species | Carbon Atom | Chemical Shift (ppm) | Reference |

| Uranyl(VI) acetylide (R=NMe₂) | U-C ≡C-Ar | 409.7 | researchgate.net |

| Uranyl(VI) acetylide (R=Cl) | U-C ≡C-Ar | 392.1 | researchgate.net |

| Uranyl-catechol complex | Aromatic carbons | 110-150 | researchgate.net |

Nuclear Quadrupole Resonance (NQR) Spectroscopy

NQR spectroscopy is a solid-state technique that probes the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I ≥ 1) and the local electric field gradient (EFG). rsc.org This makes it exceptionally sensitive to the electronic and structural environment of the nucleus. Since NQR does not require an external magnetic field, it is often referred to as "zero-field NMR". rsc.org

For uranium compounds, particularly those containing the ²³⁵U isotope (which has a nuclear spin of 7/2), NQR could theoretically provide detailed information about the electronic structure and bonding. The EFG at the uranium nucleus is highly sensitive to the symmetry and nature of the surrounding ligands. Therefore, NQR studies on solid uranyl acetate dihydrate could yield precise information on the local symmetry of the uranium site and the nature of the U-O bonds within the uranyl moiety and with the acetate and water ligands. However, practical NQR studies on uranium compounds are challenging and not widely reported in the literature for this specific compound.

X-ray Absorption Spectroscopy (XAS) for Uranyl Acetate Dihydrate Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom in a sample. For uranyl acetate dihydrate, XAS, encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides critical data on the uranium atom's oxidation state and coordination environment.

X-ray Absorption Near-Edge Structure (XANES)

The XANES region of the spectrum provides information on the oxidation state and coordination geometry of the uranium atom. Studies on single crystals of uranyl acetate dihydrate have shown a strong polarization dependence in the U L₃- and L₁-edge XANES spectra. aps.org This dichroism, observed when the X-ray polarization vector is aligned either parallel or perpendicular to the O-U-O axis of the uranyl ion, provides detailed information about the electronic transitions and the local symmetry. aps.org Theoretical calculations using multiple-scattering codes have been shown to reproduce the experimental XANES features well, allowing for a detailed understanding of the electronic structure. aps.org The features in the XANES spectrum can be correlated with specific bond lengths, such as the axial U-O and equatorial U-O distances. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS studies of uranyl acetate dihydrate have been crucial in refining its crystal structure. minsocam.org The analysis of the EXAFS spectrum allows for the determination of the bond lengths of the axial oxygen atoms (U=O) and the equatorial oxygen atoms from the acetate and water ligands. minsocam.orgnih.gov Multiple scattering paths, particularly within the linear O-U-O moiety, have a significant influence on the EXAFS signal and must be accounted for in the data analysis to obtain accurate structural parameters. aps.orgwustl.edu

Interactive Data Table: Structural Parameters of Uranyl Acetate Dihydrate from EXAFS

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Reference |

| U-O (axial) | 2 | 1.77 | 0.0019 | minsocam.org |

| U-O (equatorial) | 5 | 2.41 | 0.0075 | minsocam.org |

| U-C | 2 | 2.91 | 0.0050 | minsocam.org |

Photoelectron Spectroscopy of Uranyl Acetate Dihydrate Derived Species

Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgresearchgate.net

When applied to uranyl compounds, XPS is highly effective in determining the oxidation state of uranium. rsc.orgresearchgate.net The binding energy of the U 4f core level electrons is characteristic of the uranium oxidation state. For uranyl acetate dihydrate, where uranium is in the +6 oxidation state, the U 4f₇/₂ peak is observed at a specific binding energy. Studies on various uranyl minerals and synthetic compounds have shown that the U 4f₇/₂ binding energy for U(VI) typically falls in the range of 382-383 eV. researchgate.net For instance, in a study of uranyl minerals, the average U 4f₇/₂ binding energy was found to be around 382.2 eV. researchgate.net

The XPS spectra of uranyl compounds also exhibit characteristic satellite structures that accompany the main photoelectron peaks. researchgate.net The presence and intensity of these "shake-up" satellites provide further information about the electronic structure and the nature of the chemical bonding between uranium and its ligands. rsc.orgresearchgate.net The analysis of these satellite features can help to distinguish between different uranyl species and understand the degree of covalency in the bonds. researchgate.net

Interactive Data Table: Representative U 4f₇/₂ Binding Energies in Uranyl Compounds

| Compound/Species | U 4f₇/₂ Binding Energy (eV) | Reference |

| Uranyl Minerals (average) | ~382.2 | researchgate.netresearchgate.net |

| Uranyl-peptide complex | ~381.2 | nih.gov |

Diffuse Reflectance Spectroscopy in Uranyl Acetate Research

Diffuse Reflectance Spectroscopy (DRS), often covering the ultraviolet, visible, and near-infrared (UV-Vis-NIR) regions, is a valuable technique for studying solid materials, including uranium compounds. It measures the light that has been scattered by a powdered sample, providing information about the electronic transitions within the material.

In the context of uranium chemistry, DRS can be used to identify different uranium species and obtain insights into their electronic structure. osti.govresearchgate.netdtic.mil The electronic absorption bands observed in the diffuse reflectance spectrum correspond to transitions involving the f-orbitals of the uranium atom. The positions and intensities of these bands are sensitive to the oxidation state of uranium and its coordination environment. osti.gov

For example, studies on uranium ore concentrates have utilized UV-Vis-NIR diffuse reflectance spectroscopy to classify different materials based on their spectral features. osti.govresearchgate.net Absorption bands arising from crystal field effects and electronic transitions can help distinguish between different uranium oxides and hydrated species. osti.gov While specific diffuse reflectance studies dedicated solely to uranyl acetate dihydrate are not extensively reported, the principles of the technique are directly applicable. Such research could be used to study the electronic structure of uranyl acetate dihydrate and monitor changes in the material upon, for example, dehydration or complexation reactions in the solid state.

Computational Chemistry and Theoretical Modeling of Uranyl Acetate Dihydrate Systems

Density Functional Theory (DFT) Investigations of Uranyl Acetate (B1210297) Coordination

Density Functional Theory (DFT) has become a primary tool for studying uranyl complexes due to its balance of computational cost and accuracy, especially when incorporating relativistic effects. nih.govnih.gov DFT calculations have been successfully applied to determine the geometric parameters of uranyl acetate complexes in solution, providing plausible structures that are sometimes difficult to observe experimentally. nih.gov

Electronic Structure Calculations of Uranyl Acetate Complexes

DFT studies have been instrumental in elucidating the electronic structure of uranyl acetate complexes. The electronic structure of the uranyl cation (UO₂²⁺) is characterized by strong covalent bonds between the uranium and the two axial oxygen atoms. The equatorial coordination of acetate ligands significantly influences this structure. acs.org

Calculations on uranyl acetate complexes, such as [UO₂(CH₃COO)n]⁽²⁻ⁿ⁾ where n=1, 2, or 3, have been performed to understand their structures and vibrational frequencies. nih.gov These studies often employ relativistic effective core potentials to account for the significant relativistic effects of the heavy uranium atom. nih.gov The coordination of acetate ligands is typically bidentate, forming stable complexes. nih.govosti.gov In the solid state, uranyl acetate dihydrate exists as a coordination polymer where UO₂²⁺ centers are bridged by acetate ligands, with each uranium atom being heptacoordinate. wikipedia.org The coordination sphere is completed by a water molecule and a bidentate acetate ligand, with an additional water molecule present in the crystal lattice. wikipedia.org

Theoretical calculations show good agreement with experimental X-ray and EXAFS data for species like the tris(acetato)dioxouranate(VI) complex, [UO₂(CH₃COO)₃]⁻. nih.gov The calculated U-O bond length in the free metal acetate is around 1.769 Å, which can elongate upon coordination with other ligands due to ligand-to-metal charge transfer. plos.org

Bond Strength Analysis (e.g., Uranyl U=O Bond Strengthening)

DFT calculations can quantify this effect. For instance, in a study comparing [UO₂Cl₄(H₂O)]²⁻ and [UO₂Cl₄]²⁻, the presence of the water molecule in the equatorial plane was found to strengthen the U=O bond. acs.org This strengthening was confirmed by a blue-shift in the calculated symmetric (ν₁) and asymmetric (ν₃) uranyl stretching frequencies in the IR and Raman spectra. acs.org

In uranyl acetate complexes, the binding of acetate ligands influences the U=O bond. The calculated U=O bond length for free uranyl acetate is 1.769 Å. plos.org Upon complexation with additional ligands, this bond elongates, for example, to 1.799 Å, indicating a weakening of the bond due to increased charge transfer from the equatorial ligands to the uranium atom. plos.org Conversely, the U-O bonds with the acetate ligands themselves can shorten upon complexation. plos.org The analysis of uranyl stretching frequencies is a crucial tool, with the frequency order often directly correlating with the U=O bond strength. acs.org

Table 1: Calculated Vibrational Frequencies and Bond Lengths for Uranyl Complexes

| Complex | Asymmetric Stretch (ν₃, cm⁻¹) | Symmetric Stretch (ν₁, cm⁻¹) | Calculated U=O Bond Length (Å) |

| [UO₂(OAc)₂(SCZ)] | - | - | 1.799 plos.org |

| [UO₂(PCBPMP)₂(EtOH)] | 920 acs.org | 833 acs.org | - |

| [UO₂(Acylpyrazolone)₂] | 863 acs.org | 778 acs.org | - |

| [UO₂(Acylpyrazolone)₂(DMSO)] | 912 acs.org | 823 acs.org | - |

| [UO₂Cl₄(H₂O)]²⁻ | Blue-shifted vs [UO₂Cl₄]²⁻ acs.org | Blue-shifted vs [UO₂Cl₄]²⁻ acs.org | - |

Note: Direct calculated bond lengths for all listed complexes are not always provided in the cited literature. SCZ = Sulfachlorpyridazine, PCBPMP = 4-chloro-N'-(2-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbohydrazide, DMSO = Dimethyl sulfoxide.

Energetic Driving Forces and Formation Energy Calculations

Understanding the thermodynamic stability of uranyl acetate complexes is crucial for predicting their behavior in various environments. DFT calculations are used to determine the energetics of ligand binding and the formation energies of these complexes. nih.govnih.gov

Studies on the complexation of uranyl with acetate, [UO₂(CH₃COO)n]⁽²⁻ⁿ⁾, have shown that the tris-ligand species, [UO₂(CH₃COO)₃]⁻, is the most stable among the mono-, di-, and tri-ligated complexes. nih.govosti.gov This is in contrast to uranyl carbonate complexes, where the dianion [UO₂(CO₃)₂]²⁻ is more stable than the tetra-anionic [UO₂(CO₃)₃]⁴⁻, likely due to the destabilizing effect of high charge accumulation. nih.gov

A DFT + thermodynamics framework can be employed to calculate formation enthalpies (ΔHf) for solid-state uranyl compounds, providing results that agree well with experimental calorimetric data. acs.orgnih.gov For example, the formation energy of a solid-state uranyl aqua chloro complex was calculated to be -287.60 ± 1.75 kJ mol⁻¹. acs.org The general methodology involves calculating the total energy of the final compound and subtracting the total energies of its constituent components in their reference states. quantumatk.commdpi.com

The stability of these complexes is also influenced by the solvent environment. The inclusion of continuum solvation models, such as the Conductor-like Screening Model (COSMO), in DFT calculations is essential for accurately predicting the behavior of uranyl acetate in solution. nih.gov These models help to correctly predict that bidentate coordination of acetate is generally more stable than monodentate coordination in aqueous solutions. osti.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com

In uranyl complexes, the HOMO and LUMO are typically dominated by the uranium 5f orbitals. The energy and composition of these orbitals are modulated by the equatorial ligands. Analysis of the FMOs of uranyl acetate complexes can provide insights into their reactivity, stability, and electronic spectra. researchgate.netrsc.org

Table 2: Conceptual Frontier Molecular Orbital Contributions in Uranyl Complexes

| Orbital | Contributing Atomic Orbitals | Role in Reactivity |

| HOMO | U 5f, O(yl) 2p, Ligand orbitals (e.g., Acetate O 2p) | Nucleophilicity, Electron Donation |

| LUMO | U 5f (non-bonding/anti-bonding) | Electrophilicity, Electron Acceptance |

Electric Field Gradient (EFG) Tensor Calculations

The Electric Field Gradient (EFG) tensor describes the spatial variation of the electric field at an atomic nucleus, generated by the surrounding charge distribution. wikipedia.orgsbfisica.org.br It is a sensitive probe of the local electronic structure and bonding environment. wikipedia.org For quadrupolar nuclei like uranium, the EFG interacts with the nuclear quadrupole moment, which can be measured by techniques such as Nuclear Quadrupole Resonance (NQR) and Mössbauer spectroscopy. wikipedia.orgaps.org

DFT has become an important tool for calculating EFG tensors, providing a deeper interpretation of experimental spectroscopic data. wikipedia.orgresearchgate.net The EFG is a traceless, second-rank tensor with five independent components, which are diagonalized to yield the principal components (Vxx, Vyy, Vzz) and the asymmetry parameter (η). sbfisica.org.braps.org

The principal component, Vzz, and the asymmetry parameter, η, are highly sensitive to the symmetry of the charge distribution around the nucleus. sbfisica.org.br While specific EFG calculations for uranyl acetate dihydrate are not detailed in the search results, studies on analogous systems like Cs₂UO₂Cl₄ provide a framework. In these systems, the EFG at the uranium nucleus is significantly influenced by the covalent interactions with both the axial oxygen atoms and the equatorial ligands. researchgate.net The calculation of EFG tensors for uranyl acetate would provide valuable data on the precise electronic environment of the uranium center as influenced by the acetate and water ligands.

Quantum Chemical Calculations Beyond DFT for Uranyl Acetate Systems

While DFT is a powerful and widely used method, more accurate, albeit computationally expensive, methods are sometimes required to capture complex electronic effects, such as strong electron correlation and excited states. nih.gov These post-Hartree-Fock methods include techniques like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Coupled Cluster (CC) theory. nih.govgaussian.comrsc.org

CASSCF is particularly well-suited for systems with significant static correlation, such as actinide complexes with their partially filled f-orbitals. nih.govmpg.de It provides a qualitatively correct multi-reference description of the wavefunction, which is essential for studying bond breaking, excited states, and complex magnetic properties. mpg.de CASSCF calculations, often followed by a perturbation theory correction (e.g., CASPT2), have been successfully used to investigate the electronic spectra of uranyl chloride complexes. nih.govrsc.org These methods are crucial for accurately predicting the energies and intensities of electronic transitions that arise from excitations involving the uranium 5f orbitals. nih.gov

Coupled Cluster (CC) methods, such as CCSD(T), are considered the "gold standard" for calculating energies for single-reference systems. jh.edu Relativistic equation-of-motion coupled-cluster methods have been applied to study the core-level ionization energies of the uranyl ion in a crystalline environment, providing results that compare favorably with experimental X-ray spectroscopy. arxiv.org

Although specific applications of these advanced methods to uranyl acetate dihydrate are not prevalent in the surveyed literature, their use on similar uranyl complexes demonstrates their potential. rsc.orgjh.eduarxiv.org Applying CASSCF/CASPT2 or Coupled Cluster theory to uranyl acetate would provide a more refined understanding of its electronic structure, photophysical properties, and the subtle interplay of electron correlation effects that govern its chemistry.

Ab Initio Approaches for Uranyl Ion Electronic Structure

Ab initio quantum mechanical methods are foundational in elucidating the electronic structure of the uranyl(VI) ion (UO₂²⁺), the core of uranyl acetate. These first-principles calculations solve the electronic Schrödinger equation without empirical parameters, providing a detailed understanding of chemical bonding and electron distribution.

The electronic structure of the uranyl ion is characterized by strong covalent bonds between the uranium and axial oxygen atoms, resulting from the mixing of uranium 5f and 6d orbitals with oxygen 2p orbitals. acs.org This leads to the formation of σ and π bonding and antibonding molecular orbitals. The lowest unoccupied molecular orbitals (LUMOs) are typically of non-bonding 5fδ and 5fφ character. acs.org

Researchers employ various ab initio methods to study the uranyl ion. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is frequently used to accurately describe the electronic spectra and potential energy surfaces of uranyl complexes. nih.govacs.org These methods are crucial for understanding the excited states and photochemistry of uranyl compounds. For instance, theoretical studies have investigated the electronic spectra of the bare uranyl(V) ion and its complexes, identifying transitions within nonbonding orbitals and charge transfer bands. nih.govacs.org

The choice of basis sets and the treatment of electron correlation are critical for obtaining accurate results. High-level coupled-cluster methods, while computationally expensive, can provide benchmark data for the electronic structure of the uranyl ion and its complexes. nih.govacs.org

Relativistic Quantum Chemical Treatments

Due to the high atomic number of uranium, relativistic effects are paramount in accurately describing the electronic structure and properties of uranyl acetate. These effects, which include scalar relativistic contributions and spin-orbit coupling (SOC), significantly influence bond lengths, vibrational frequencies, and electronic spectra. osti.gov

Relativistic effects contract the s and p orbitals and expand the d and f orbitals of uranium. This relativistic influence is crucial for the correct description of the covalent bonds within the uranyl ion. Neglecting these effects leads to a qualitatively incorrect picture of the electronic structure.

Various relativistic Hamiltonians are employed in quantum chemical calculations of uranyl systems. The Douglas-Kroll-Hess (DKH) and the eXact 2-Component (X2C) Hamiltonians are widely used to incorporate scalar relativistic effects. acs.orgosti.gov Spin-orbit coupling, which splits electronic states, is often treated using methods like the Restricted Active Space State Interaction (RASSI) approach. acs.org

Density Functional Theory (DFT) calculations incorporating relativistic effective core potentials (RECPs) are a common and computationally efficient approach for studying uranyl complexes, including uranyl acetates. ornl.govacs.org These studies have successfully predicted the structures and vibrational frequencies of uranyl acetate and other complexes. ornl.govacs.org More rigorous all-electron relativistic methods provide a higher level of accuracy, which is particularly important for interpreting X-ray absorption spectra. osti.gov

Molecular Dynamics (MD) Simulations in Uranyl Acetate Related Research

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of uranyl acetate in various environments at the atomic level. These simulations solve Newton's equations of motion for a system of atoms, providing insights into dynamic processes that are often inaccessible to experimental techniques alone.

Aqueous Uranyl Ion Interactions and Dynamics

In aqueous solutions, the uranyl ion is strongly hydrated, forming a distinct solvation shell. MD simulations have been instrumental in characterizing the structure and dynamics of this hydration sphere. The uranyl ion typically coordinates with five water molecules in its equatorial plane. acs.orgunige.ch

MD simulations reveal that the orientational structure of water molecules in the first solvation shell of the uranyl ion is significantly different from that of bulk water. rsc.org The mobility of both water molecules and the uranyl ions has been found to decrease as the concentration of uranyl ions increases. acs.orgresearchgate.net

The interaction of uranyl acetate with water is a complex process involving the dissolution of the crystal lattice and the subsequent hydration of the uranyl and acetate ions. MD simulations can model these processes, providing details about the coordination of water molecules and acetate ions around the uranyl center.

Below is a table summarizing key findings from MD simulations of aqueous uranyl systems:

| Property | Finding | References |

| Coordination Number | The uranyl ion is typically coordinated by five water molecules in the first solvation shell in aqueous solution. | acs.orgunige.ch |

| U-O(water) Distance | The average distance between the uranium atom and the oxygen of the coordinated water molecules is approximately 2.40 Å. | unige.ch |

| Second Solvation Shell | A second solvation shell is observed at a distance of about 4.7 Å from the uranium atom. | unige.ch |

| Effect of Concentration | Increasing uranyl ion concentration leads to decreased mobility of both water molecules and uranyl ions. | acs.orgresearchgate.net |

| Water Dynamics | The orientational dynamics of water molecules in the vicinity of the uranyl ion are slower compared to bulk water. | rsc.org |

Adsorption Equilibria and Mechanisms on Mineral Surfaces

The adsorption of uranyl species onto mineral surfaces is a critical process controlling the transport and fate of uranium in the environment. MD simulations can provide an atomistic view of the adsorption process, including the formation of surface complexes and the influence of environmental factors.

Studies have shown that uranyl adsorption is strongly dependent on the aqueous speciation of uranium, which is influenced by factors such as pH and the presence of complexing ligands like carbonate. nih.govresearchgate.net The formation of ternary complexes, for example with calcium and carbonate, can reduce the adsorption of uranyl onto mineral surfaces like goethite and sediments. nih.govresearchgate.net

The adsorption of uranyl onto clay minerals such as kaolinite, illite (B577164), and montmorillonite (B579905) has been investigated, with the adsorption capacity being directly related to the cation exchange capacity (CEC) and specific surface area of the clay. bohrium.com

The following table presents data on the adsorption of uranyl on different clay minerals:

| Clay Mineral | Cation Exchange Capacity (meq/100 g) | Specific Surface Area (m²/g) | Adsorption Capacity (meq/100 g) |

| Kaolinite | 5.2 | 12 | 6.2 |

| Illite | 25.0 | 80 | 24.1 |

| Montmorillonite | 95.0 | 750 | 87.5 |

Data adapted from experimental studies on uranyl adsorption. bohrium.com

Development and Validation of Force Fields (e.g., ClayFF)

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. For systems containing uranyl acetate and its interaction with mineral surfaces, specialized force fields are required.

The development of force fields for actinyl ions like uranyl is challenging due to their complex electronic structure. nih.gov Traditional approaches that rely on parametrizing against pairs of molecules can be inadequate for uranyl ions in aqueous solution, where many-body polarization effects are significant. nih.gov

ClayFF is a widely used general-purpose force field for molecular simulations of layered materials, such as clays (B1170129), and their interfaces with fluids. randallcygan.comrandallcygan.com It is based on a simple functional form with non-bonded interactions, making it transferable to a wide range of mineral phases. randallcygan.com While originally developed for clay minerals, its parameters and methodology can be extended and re-parameterized to model the interaction of uranyl acetate with these surfaces. The validation of such force fields is achieved by comparing simulation results with experimental data on structure, physical properties, and spectroscopic measurements. randallcygan.com

Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis in Uranyl Acetate Systems

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and chemical bonds. wiley-vch.de This approach is particularly useful for characterizing the nature of bonding in complex systems like uranyl acetate.

QTAIM analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density are located where the gradient of the density is zero. A bond critical point (BCP) found between two atoms is indicative of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ_BCP), its Laplacian (∇²ρ_BCP), and the energy density (H_BCP), provide quantitative information about the nature of the bond. researchgate.netresearchgate.net

In uranyl compounds, QTAIM analysis can be used to quantify the covalency of the U-O bonds in the uranyl unit and the bonds to the equatorial ligands, such as the acetate groups. researchgate.net For instance, a negative value of the energy density at the BCP is characteristic of a covalent interaction. researchgate.net Studies have shown a correlation between QTAIM parameters, such as the electron density at the BCP, and experimentally observable properties like vibrational frequencies. researchgate.net

The table below summarizes typical QTAIM parameters for U-O bonds in uranyl complexes, illustrating how these values can characterize the bonding.

| Bond Property | Interpretation | Typical Value Range |

| Electron Density at BCP (ρ_BCP) | A measure of bond strength. | > 0.1 a.u. for covalent U-O bonds |

| Laplacian of Electron Density (∇²ρ_BCP) | Indicates charge concentration or depletion. Positive values are typical for closed-shell interactions (ionic), while negative values indicate shared-shell interactions (covalent). | Can be positive or negative for U-O bonds, reflecting a mix of ionic and covalent character. |

| Energy Density at BCP (H_BCP) | A negative value indicates a significant sharing of electrons and thus covalency. | Negative for covalent U-O bonds |

| Delocalization Index (δ(U,O)) | Quantifies the number of electrons shared between two atomic basins. | > 1.0 for covalent U-O bonds |

Note: a.u. refers to atomic units. researchgate.netresearchgate.net

Coordination Chemistry and Solution Speciation of the Uranyl Acetate Moiety

Ligand Exchange Reactions Involving Uranyl Acetate (B1210297)

The ligands in the equatorial plane of the uranyl ion are subject to rapid exchange, a characteristic that defines much of its reactivity. rsc.org The acetate ligands of uranyl acetate can be readily substituted to form a diverse range of uranyl complexes. wikipedia.org This reactivity has been explored in various studies, including photocatalytic applications where ancillary ligands influence the efficiency of reactions. For instance, in certain C-H bond functionalization reactions, while uranyl nitrate (B79036) was found to be a more effective photocatalyst, the study of uranyl acetate, alongside other uranyl salts like uranyl sulfate (B86663) and uranyl triflate, highlighted the significant role of the equatorial ligands in determining the reaction yields. rsc.org

The kinetics of these ligand exchange reactions have been investigated using techniques such as cyclic voltammetry and nuclear magnetic resonance (NMR) spectroscopy. akjournals.comacs.orgdntb.gov.ua Cyclic voltammetry has been employed to determine heterogeneous electron transfer rate constants for uranyl acetate complexes in ethanolic solutions. akjournals.com Such studies provide insight into the stability and kinetic parameters of the complexes formed. akjournals.com NMR studies have further elucidated the intramolecular exchange reactions within uranyl complexes, such as the exchange of methyl groups of acetylacetonate (B107027) in mixed-ligand uranyl systems. acs.org

Formation and Characterization of Uranyl Aqua Chloro Complexes

In aqueous solutions containing chloride ions, the uranyl ion undergoes ligand exchange to form a series of aqua chloro complexes. The formation and stability of these species are highly dependent on the chloride concentration. nih.gov The pentaaqua uranyl complex, [UO₂(H₂O)₅]²⁺, is the predominant species at chloride concentrations below 2 M. nih.gov As the chloride concentration increases, sequential substitution of water molecules by chloride ions occurs, leading to the formation of [UO₂Cl(H₂O)₄]⁺, [UO₂Cl₂(H₂O)₃]⁰, [UO₂Cl₃(H₂O)₂]⁻, and ultimately [UO₂Cl₄]²⁻ at chloride concentrations above 14 M. nih.govresearchgate.net

The stability constants for these complexes are relatively weak, indicating they may play a minor role in the geological transport of the uranyl ion under typical brine conditions. acs.org However, their characterization is crucial for understanding uranium chemistry in saline environments. High-energy X-ray scattering (HEXS) has been used to determine the structures of these complexes in solution and to refine their stability constants. acs.org

Table 1: Stability Constants of Uranyl Chloro Complexes

| Complex | Stability Constant (β) | Ionic Strength (m) | Reference |

|---|---|---|---|

| [UO₂Cl]⁺ | β₁ = 1.5(10) m⁻¹ | 5.3 | acs.org |

| [UO₂Cl₂]⁰ | β₂ = 0.8(4) m⁻² | 5.3 | acs.org |

| [UO₂Cl₃]⁻ | β₃ = 0.4(1) m⁻³ | 5.3 | acs.org |

| [UO₂Cl]⁺ | log β₁ = 0.17 ± 0.02 | 0 | acs.org |

This table presents stability constants for uranyl chloro complexes determined under different conditions.

The synthesis and isolation of solid-state uranyl aqua chloro complexes, such as (C₄H₁₂N₂)₂[UO₂Cl₄(H₂O)]Cl₂, have allowed for detailed structural analysis via single-crystal X-ray diffraction, providing concrete data on bond lengths and coordination geometries. nih.gov

Uranyl-Ligand Complexation with Bidentate Ligands

Uranyl acetate is a versatile starting material for the synthesis of complexes with various bidentate ligands, which bind to the uranium center through two donor atoms. plos.orgproquest.comnih.gov These ligands can significantly influence the electronic structure and reactivity of the resulting complex. plos.org Studies have explored the complexation of the uranyl ion with a range of bidentate ligands containing nitrogen, sulfur, and oxygen donor atoms. nih.govproquest.comnih.gov

Infrared (IR) spectroscopy is a key tool for characterizing these complexes. The asymmetric stretching frequency of the U=O bond is sensitive to the electron-donating ability of the equatorial ligands; stronger donation leads to a lower frequency, indicating a slight weakening and elongation of the U=O bond. nih.gov This relationship allows for the calculation of the U=O bond length from vibrational data. plos.orgnih.gov

Table 2: Spectroscopic and Calculated Data for Uranyl Bidentate Complexes

| Complex | ν(U=O) (cm⁻¹) | Calculated U=O Bond Length (Å) | Reference |

|---|---|---|---|

| [(UO₂)(OAc)₂(CMZ)] | 900 | 1.799 | nih.gov |

| [(UO₂)(OAc)₂(MP)] | 895 | - | nih.gov |

This table shows the asymmetric stretching frequencies (ν) of the uranyl moiety and calculated bond lengths for complexes with different bidentate ligands (CMZ: Carbimazole, MP: 6-mercaptopurine, SCZ: Sulfaclozine). The calculated bond length for the free metal acetate was 1.769 Å. nih.gov

Computational studies using Density Functional Theory (DFT) complement experimental findings, providing insights into coordination geometries, thermodynamic parameters, and the influence of ligand substituents on complex stability. plos.orgproquest.comnih.gov These studies have shown that the acetate groups in such complexes often exhibit monodentate binding to the uranyl ion. plos.orgnih.govnih.gov The reactivity of these complexes can be predicted based on calculated quantum parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). plos.orgnih.gov

Hydrolytic Speciation of Uranyl Acetate in Aqueous Environments

The hydrolysis of the uranyl ion is a critical process that dictates its solubility and mobility in aqueous systems. This process is highly dependent on pH. nih.govresearchgate.net In acidic solutions (pH < 3), the dominant species is the free hydrated uranyl ion, [UO₂(H₂O)₅]²⁺. nih.govresearchgate.net As the pH increases, the uranyl ion undergoes hydrolysis to form a series of monomeric and polynuclear hydroxo complexes. nih.govunl.edunih.gov

The general equilibrium for uranyl hydrolysis can be represented as: mUO₂²⁺ + nH₂O ↔ [(UO₂)ₘ(OH)ₙ]²ᵐ⁻ⁿ + nH⁺ nih.gov

Key hydrolytic species that form with increasing pH include [(UO₂)₂(OH)₂]²⁺, [(UO₂)₃(OH)₅]⁺, and [(UO₂)₄(OH)₇]⁺. nih.govnih.gov The formation of these species has been studied using various techniques, including potentiometry and spectroscopy. nih.govresearchgate.net In moderately basic solutions, the presence of trimeric species is suggested, while in highly basic environments, monomeric species such as [UO₂(OH)₄]²⁻ and [UO₂(OH)₅]³⁻ are confirmed. nih.gov

The presence of acetate can influence this speciation. Studies using X-ray Absorption Spectroscopy (XAS) on uranyl acetate solutions show that at low pH, the [UO₂(Ac)]⁺ species is predominant, while with increasing pH, the neutral [UO₂(Ac)₂]⁰ species becomes more important. researchgate.netgeologyscience.ru The coordination of acetate to the uranyl ion can initially be monodentate, slowly converting to the more stable bidentate chelation over time. researchgate.netgeologyscience.ru

Table 3: Uranyl Hydrolysis Products as a Function of pH

| pH Range | Dominant Hydrolytic Species | Reference |

|---|---|---|

| < 5 | Monomeric (e.g., UO₂²⁺) | nih.gov |

| 5 - 8 | Trimeric (e.g., [(UO₂)₃O(OH)₃]⁺) | nih.gov |

This table outlines the evolution of uranyl speciation with changing pH, leading to the oligomerization of the uranyl cation. nih.gov

Interlinkage Phenomena of Uranyl Ions in Gel Architectures

The unique coordination properties of the uranyl ion play a central role in the formation of gel networks. nih.govrsc.org In certain solvent systems, such as ethylene (B1197577) glycol, uranyl ions can form gels without the need for traditional organic gelators. nih.govrsc.org The formation of the gel skeleton is attributed to the interlinkage of uranyl ions, a phenomenon revealed by UV-Vis and X-ray absorption spectroscopy. nih.govrsc.orgresearchgate.net

This interlinkage occurs through the creation of oxo/hydroxo bridges between uranyl centers, a process facilitated by an increase in pH which promotes hydrolysis. nih.gov The resulting polynuclear species, like [(UO₂)₂(OH)₂]²⁺ and [(UO₂)₃(OH)₅]⁺, act as junction points, creating a three-dimensional network. nih.gov This process involves significant changes in the coordination environment of the uranium atom. Upon gelation, the axial U=O bond has been observed to elongate, while the equatorial U-O bonds shorten, indicating a stronger coordination of ligands in the equatorial plane. nih.govrsc.orgresearchgate.netrsc.org

These uranyl-based gels can exhibit interesting properties such as thixotropy (shear-thinning) and self-healing, which are attributed to the soft, non-rigid connections within the gel skeleton. nih.govrsc.orgresearchgate.net Furthermore, the interaction of uranyl ions with the solvent matrix is a key factor. For example, in ethylene glycol, a photo-reduction reaction between the uranyl ions and the solvent can occur, leading to a photo-response in the gel. rsc.org The ability of these gels to encapsulate solvent and other molecules makes them useful precursors for synthesizing uranium oxide nanoparticles. nih.govrsc.org

Applications in Materials Science and Nanotechnology

Uranyl Acetate (B1210297) Dihydrate as a Precursor for Uranium-Containing Materials

Uranyl acetate dihydrate is a versatile and commonly used starting material for the synthesis of a wide array of uranium-based materials. Its solubility and reactivity make it an excellent precursor for producing various uranium oxides and coordination complexes. As a source of the UO₂²⁺ cation, it can be readily transformed into different uranium oxide phases, such as uranium dioxide (UO₂), triuranium octoxide (U₃O₈), and uranium trioxide (UO₃), through controlled chemical reactions.

Research has demonstrated the use of uranyl acetate in thermal decomposition and hydrothermal reduction processes to create uranium oxide nanocrystals with specific morphologies. For instance, spherical UO₂ nanoparticles, U₃O₈ nanoribbons, and U₃O₇ nanowires have been successfully synthesized using uranyl acetate as the uranium source in reactions involving various organic solvents and controlled temperature conditions. researchgate.net Hydrothermal reduction of uranyl acetate with reagents like ethylenediamine (B42938) has been employed to produce spherical UO₂ nanoparticles with average diameters of around 100 nm. iaea.org Furthermore, uranyl acetate serves as a starting reagent in inorganic chemistry for the synthesis of more complex structures, such as solid-state uranyl aqua chloro complexes. nih.gov Its role as a precursor is fundamental to producing ultra-high purity compounds and nanoscale materials for further scientific investigation and application. researchgate.net

Sol-Gel Synthesis of Uranium Oxide Nanoparticles and Microspheres

The sol-gel process is a widely adopted chemical method for fabricating ceramic materials, including uranium oxides, from a liquid phase. europa.eu This technique is a conventional pathway in the nuclear industry for preparing uranium dioxide microspheres, which are crucial for nuclear fuel applications. europa.euijmaterials.com The process typically involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes gelation to form a "gel" (a solid network encapsulating the liquid phase). researchgate.net Uranyl acetate, as a source of uranyl ions, can be used in these processes, although uranyl nitrate (B79036) is also commonly employed. europa.euacs.org The resulting gel can be dried and subjected to thermal treatments, such as annealing or calcination, to yield uranium oxide nanoparticles or microspheres. researchgate.neteuropa.eu

A notable development is a simplified sol-gel process that uses uranyl ions in ethylene (B1197577) glycol, which forms a gel upon the addition of an ammonia (B1221849) solution without the need for traditional organic gelators like hexamethylenetetramine (HMTA) or urea. europa.eu This gel-based approach is a valuable precursor for synthesizing urania nanoparticles with desirable characteristics, such as a clean surface, which is beneficial for applications like gas sensing. europa.eu

The formation and properties of uranyl gels are critical to the sol-gel synthesis of uranium oxide materials. In a system using ethylene glycol as the solvent, the gelation of uranyl ions occurs rapidly upon the addition of ammonia. europa.eu The mechanism of gel formation is attributed to the interlinkage of uranyl ions, which creates the gel's three-dimensional skeleton. europa.euijmaterials.commdpi.com This process induces specific changes in the coordination environment of the uranium atom, as revealed by spectroscopic analysis.

Key findings from studies on uranyl-ethylene glycol gels include:

Bond Structure Change : During gelation, the axial uranium-oxygen double bond (U=Oax) elongates by approximately 0.1 Å, while the equatorial uranium-oxygen bonds (U–Oeq) shorten by about 0.25 Å. ijmaterials.commdpi.commdpi.comacs.org

Rheological Properties : The resulting gels exhibit significant mechanical strength and viscoelasticity. They demonstrate thixotropic (shear-thinning) and self-healing properties, indicating a soft and recoverable network structure. ijmaterials.commdpi.commdpi.comacs.org

The table below summarizes the key properties of a studied uranyl gel system. europa.euijmaterials.commdpi.comacs.org

| Property | Value / Observation | Citation(s) |

| Gelation System | Uranyl ions in ethylene glycol with ammonia | europa.eu |

| Storage Modulus (G') | 0.48 kPa | europa.euijmaterials.commdpi.comacs.org |

| Behavior | Thixotropic (shear-thinning) and self-healing | ijmaterials.commdpi.commdpi.comacs.org |

| Bond Length Change | U=Oax elongated by 0.1 Å; U–Oeq shortened by 0.25 Å | ijmaterials.commdpi.commdpi.comacs.org |

| Underlying Mechanism | Interlinkage of uranyl ions forming the gel skeleton | europa.euijmaterials.commdpi.commdpi.com |

Microwave-assisted synthesis is an efficient method for converting precursor gels into crystalline nanoparticles. The process offers rapid and uniform heating, which can lead to the formation of nanoparticles with a consistent size and morphology. In the context of uranium oxide synthesis, uranyl gels serve as excellent precursors for microwave-assisted decomposition. europa.eumdpi.com

The uranyl gel, with its well-distributed uranyl ions within the matrix, can be readily decomposed under microwave irradiation to form uranium dioxide (UO₂) nanoparticles. mdpi.commdpi.comacs.org This method avoids the need for a separate reduction step that is often required in conventional thermal treatments when starting with a U(VI) precursor like uranyl acetate. iaea.org Research has shown that this technique can produce UO₂ nanoparticles of a highly uniform size. europa.eumdpi.comacs.org

The table below outlines the parameters and outcomes of a typical microwave-assisted decomposition of a uranyl gel. europa.euijmaterials.commdpi.commdpi.comacs.org

| Parameter | Value / Result | Citation(s) |

| Precursor | Uranyl-ethylene glycol gel | europa.eumdpi.com |

| Temperature | 200 °C | europa.eu |

| Pressure | 12.0 bar | europa.eu |

| Time | 30 minutes | europa.eu |

| Product | Uranium Dioxide (UO₂) nanoparticles | ijmaterials.commdpi.commdpi.comacs.org |

| Resulting Particle Size | ~4 nm | ijmaterials.commdpi.commdpi.comacs.org |

The resulting UO₂ nanoparticles are often susceptible to surface oxidation in air, forming a U₃O₈ surface layer, which can impart n-type semiconductor behavior useful for gas sensing applications. europa.euacs.org

Uranyl-containing gels can exhibit significant photo-responsive behavior. This property is attributed to the photochemistry of the uranyl ion (UO₂²⁺), which can undergo reduction when exposed to light, particularly UV radiation. ijmaterials.commdpi.commdpi.com In uranyl-ethylene glycol gels, a photo-response arises from the photo-reduction reaction between the uranyl ions and the solvent matrix. mdpi.commdpi.comacs.org

This light sensitivity is a well-known characteristic of uranyl compounds. Historically, the photoreduction of uranyl ions to the uranium(IV) state was the chemical basis for an early photographic process known as "uranium printing" or "uranotypes". Uranyl acetate solutions themselves are known to be light-sensitive and will precipitate upon exposure to UV light, further demonstrating the ion's photo-reactivity. This intrinsic property of the uranyl ion within a gel matrix opens possibilities for photochemically driven material synthesis and patterning.

Hydrothermal Synthesis of Hierarchical Uranium-Containing Structures

Hydrothermal synthesis is a method of producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for creating complex, hierarchical structures that may not be accessible through other routes. Uranyl acetate dihydrate is a suitable precursor for the hydrothermal synthesis of uranium-containing nanomaterials.

A notable example is the fabrication of spherical UO₂ nanoparticles by the hydrothermal reduction of uranyl acetate. iaea.org In a typical procedure, an aqueous solution of uranyl acetate is mixed with a reducing agent, such as ethylenediamine, and sealed in an autoclave. The vessel is then heated to temperatures around 160°C for an extended period (e.g., 48 hours), leading to the formation of crystalline UO₂ nanospheres. iaea.org This method allows for the synthesis of materials with a well-defined nanostructure, such as 100 nm spheres composed of smaller nanocrystal subunits. researchgate.net The versatility of hydrothermal synthesis has also been demonstrated in the creation of complex, microporous framework structures of uranyl silicates and germanates, highlighting its potential for generating novel hierarchical materials.

Fabrication of Uranium Oxide Doped Sol-Gel Planar Waveguides

Uranyl acetate is instrumental in the fabrication of specialized optical components, such as uranium oxide-doped planar waveguides, via the sol-gel method. mdpi.com Planar waveguides are thin films of material that confine and guide light, forming the basis of integrated optical circuits. The sol-gel process provides a facile route for creating these waveguides and for introducing dopants into the glass-like matrix. mdpi.com

In this application, fluorescent hexavalent uranyl ions (UO₂²⁺), sourced from a precursor like uranyl acetate, are dissolved into the initial sol solution. mdpi.com The sol is then deposited onto a substrate, typically using a dip-coating or spin-coating technique, to form a thin film. Subsequent thermal annealing densifies the gel into a mechanically hard and chemically resistant glass film, trapping the UO₂²⁺ ions within the silica (B1680970) matrix. mdpi.com

The uranium dopant remains in its fluorescent UO₂²⁺ state after the annealing process. mdpi.com When light is guided through the waveguide, it excites the uranyl ions, causing them to fluoresce. This fluorescence is a key characteristic, and the emission spectrum shows broad, overlapping bands typical for UO₂²⁺ ions in a sol-gel silica host. mdpi.com This property has been leveraged to develop a more precise method for measuring the waveguide's attenuation (signal loss) by imaging the uniform decay of the fluorescence along the light's propagation path. mdpi.com

The table below details the properties of fabricated uranium-doped sol-gel waveguides. mdpi.com

| Property | Value / Description | Citation(s) |

| Fabrication Method | Sol-gel dip-coating | mdpi.com |

| Dopant | Fluorescent hexavalent UO₂²⁺ ions | mdpi.com |

| Mean Thickness | 0.561 ± 0.049 μm | mdpi.com |

| Mean Refractive Index | 1.585 ± 0.012 | mdpi.com |

| Fluorescence Spectrum | Broad, overlapping bands characteristic of UO₂²⁺ in sol-gel silica | mdpi.com |

| Application | High-precision measurement of waveguide attenuation via fluorescence imaging | mdpi.com |

Integration of Uranyl Acetate into Metal-Organic Frameworks (MOFs) for Functional Materials

Uranyl acetate serves as a critical precursor in the synthesis of uranyl-containing Metal-Organic Frameworks (MOFs), a class of porous materials with diverse and tunable properties. osti.gov These frameworks are constructed from metal ions or clusters—in this case, the uranyl cation ([UO₂]²⁺)—connected by organic linker molecules. The linear geometry of the uranyl cation presents unique challenges and opportunities in the rational design of three-dimensional MOFs. osti.gov

The integration of uranyl acetate into MOFs has led to the development of materials with high porosity and surface area, which are investigated for specific applications. osti.gov Researchers have successfully synthesized various uranyl-containing MOFs by combining uranyl sources, such as uranyl nitrate or acetate, with multitopic organic ligands. osti.gov For instance, the reaction of uranyl nitrate with specific linkers in solvents like N,N-dimethylformamide (DMF) has yielded novel 3D frameworks. osti.gov

One area of significant research is the use of these MOFs for environmental remediation. Uranyl-containing MOFs have been explored as adsorbent materials for the sequestration of organic dyes, which are common industrial pollutants. osti.gov The porous nature and the potential for strong colorimetric response upon dye uptake make these materials promising for both capture and detection. osti.gov Furthermore, these frameworks are being investigated for the capture of radioisotopes, a critical aspect of nuclear waste management. osti.gov

The stability of these MOFs is a crucial factor for their practical application. Studies have shown that some uranyl MOFs exhibit excellent thermal and aqueous stability. osti.govrsc.org However, their structural integrity can be sensitive to external conditions like pH and the presence of certain organic solvents, which remains a challenge. rsc.org

Research has also focused on enhancing the functionality of these materials through post-synthetic modification. By introducing specific functional groups onto the organic linkers, the selectivity and efficiency of the MOFs for certain applications can be significantly improved. rsc.orgacs.org For example, functionalizing MOFs with groups that have a high affinity for specific ions can enhance their performance in extracting those ions from aqueous solutions. acs.orgnih.gov

Interactive Table: Uranyl Acetate in Functional MOF Synthesis

| MOF Example | Precursor(s) | Linker Example | Key Finding/Application | Reference |

| RPL-1 | Uranyl Nitrate | TCPB (tetracarboxylate linker) | 3D framework with permanent porosity, sequesters organic dyes. | osti.gov |

| MOF-76 | Lanthanide ions, BTC | 1,3,5-benzenetricarboxylate (BTC) | Adsorption of uranyl ions, studied for photoluminescence properties. | rsc.org |

| Zn-MOFs | Zinc clusters | Terephthalic acid | Retains crystallinity and porosity when desolvated. | rsc.org |

| HKUST-1 derivative | Copper-based MOF | H₃PW₁₂O₄₀ (POM) | Enhanced water stability for uranyl adsorption from wastewater. | rsc.org |

| ECUT-74 | - | Helical rod-like building units | Biomimetic MOF with high selectivity for uranium extraction from seawater. | nih.gov |

Catalytic Applications Derived from Uranyl Acetate Precursors

Uranyl acetate is a valuable precursor for developing various catalytic systems, particularly in the field of photocatalysis. The uranyl ion ([UO₂]²⁺), upon irradiation with UV or visible light, can enter an excited state, generating a highly oxidizing terminal oxygen radical. nih.govacs.org This reactive species is capable of initiating a range of chemical transformations.

One significant application is in the oxidation of organic compounds. Researchers have demonstrated that uranyl acetate can act as a catalyst for the oxygenation of organic sulfides in the presence of oxygen. nih.govacs.org This process is initiated by the photo-excited uranyl complex. nih.govacs.org Similarly, uranium oxides derived from precursors like uranyl acetate have been investigated as catalysts for the oxidative destruction of volatile organic compounds (VOCs). researchgate.net These catalysts can achieve high destruction efficiencies for a variety of VOCs, including benzene, toluene, and chlorobutane, at elevated temperatures. researchgate.net The mechanism often involves the lattice oxygen of the uranium oxide, which operates via a redox cycle. researchgate.net

Uranyl acetate has also been employed as a Lewis acid catalyst in organic synthesis. For instance, it has been used for the acetoxylation of monoterpenic and steroidal alcohols. mdpi.com This heterogeneous catalytic system offers advantages such as high yields (often exceeding 90%), selectivity, and the ease of catalyst recovery and reuse without the need for an inert atmosphere. mdpi.com

Furthermore, the photocatalytic properties of uranyl complexes have been harnessed for C-H bond functionalization, a challenging but highly desirable transformation in organic chemistry. acs.orgsoton.ac.uk Uranyl nitrate, a related salt, has been shown to catalyze the direct conversion of C-H bonds to C-C bonds under blue light irradiation. acs.org This allows for the functionalization of unactivated alkanes, ethers, and amides. acs.org The underlying mechanism involves a direct, photocatalyzed hydrogen atom transfer (d-HAT) from the substrate to the excited uranyl ion. acs.org

Recent research has also explored the synthesis of novel uranyl complexes designed to mimic the catalytic activity of enzymes. For example, new uranyl complexes have been shown to efficiently catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol, mimicking the function of catechol oxidase enzymes. nih.gov

Interactive Table: Catalytic Reactions Using Uranyl Acetate Derived Catalysts

| Reaction Type | Catalyst System | Substrate Example | Key Outcome | Reference |

| Sulfide Oxidation | Uranyl Acetate (photocatalyst) | Organic sulfides | Oxygenation to sulfoxides and sulfones. | nih.govacs.org |

| VOC Destruction | Uranium Oxide (from precursor) | Benzene, Toluene | >99% destruction efficiency at 300–450°C. | researchgate.net |

| Alcohol Acetoxylation | Uranyl Acetate (Lewis acid) | Diosgenin, Hecogenin | High yields (>90%) of acetoxylated products. | mdpi.com |

| C-H Functionalization | Uranyl Nitrate (photocatalyst) | Cyclohexane | C-C bond formation via radical addition. | acs.org |

| Biomimetic Oxidation | Novel Uranyl Complexes | 3,5-di-tert-butylcatechol | Mimics catechol oxidase enzyme activity. | nih.gov |

Applications in Analytical Chemistry and Reagent Standardization

Utilization of Uranyl Acetate (B1210297) Dihydrate in Uranium Detection Methodologies

While primarily known for its use as a staining agent in electron microscopy, uranyl acetate dihydrate also plays a role in analytical methods for uranium detection. gwu.eduuiowa.edu The uranyl ion (UO₂²⁺) itself is a key species in aqueous solutions of uranium, and its presence can be exploited for analytical purposes. nih.gov For instance, the photoactivated uranyl ion can induce DNA strand breaks, a property that can be harnessed in certain detection methodologies.

Uranyl Acetate Dihydrate as a Titrant and Indicator in Chemical Analysis

Uranyl acetate solutions are employed in analytical chemistry as both an indicator and a titrant, particularly in stronger concentrations. wikipedia.orgepa.gov This application stems from its ability to form insoluble salts with specific ions, most notably sodium. wikipedia.orgepa.gov The formation of a precipitate signals the endpoint of a titration or indicates the presence of the target ion. Solutions for these purposes are typically prepared in 1% and 2% concentrations. wikipedia.org It is important to note that these solutions are sensitive to light, especially ultraviolet light, and can precipitate if exposed. wikipedia.orgepa.gov

Precipitation Reactions for Ion Separation and Quantification (e.g., Sodium Precipitation)

A significant application of uranyl acetate dihydrate in analytical chemistry is in the precipitation of sodium ions for their separation and quantification. nih.govwikipedia.org The vast majority of sodium salts are water-soluble, making precipitation a challenging task. However, uranyl acetate reacts with sodium to form an insoluble salt, enabling its removal from a solution. wikipedia.org

One established method involves precipitating sodium as the triple salt, sodium magnesium uranyl acetate or sodium zinc uranyl acetate. vitroscient.comnih.gov In a method for determining sodium, the ion is precipitated as sodium zinc uranyl acetate. For quantitative precipitation of up to 40 mg of sodium, the reagent solution, containing uranyl acetate and zinc acetate, must be added in sufficient quantity to ensure the mother liquor reaches specific concentrations of zinc and uranium. nih.gov The resulting precipitate can then be separated and analyzed to determine the original sodium concentration. nih.gov For example, the zinc in the dissolved triple salt can be selectively titrated with EDTA at a specific pH, with the uranium masked by ammonium (B1175870) fluoride. nih.gov

Quality Control and Reagent Grade Specifications for Uranyl Acetate Dihydrate

The reliability of analytical procedures using uranyl acetate dihydrate depends heavily on the purity of the reagent. The "Reagent" grade signifies the highest quality commercially available, meeting stringent standards for purity and quality. spectrumchemical.comcalpaclab.comcalpaclab.com While the American Chemical Society has not set official specifications for this material, manufacturers often provide their own detailed specifications. spectrumchemical.comcalpaclab.comcalpaclab.com

| Test | Specification |

|---|---|

| Assay [(CH₃COO)₂UO₂•2H₂O] | 98.0 - 102.0% |

| Insoluble Matter | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.003% |

| Sulfate (B86663) (SO₄) | ≤ 0.01% |

| Alkalies (as SO₄) | ≤ 0.05% |

| Heavy Metals (as Pb) | ≤ 0.002% |

| Iron (Fe) | ≤ 0.001% |

Assay Methods for Total Uranium Content

The assay of uranyl acetate dihydrate determines the percentage of the active compound, ensuring it falls within the specified range (typically 98.0-102.0%). spectrumchemical.comavantorsciences.com This is a critical parameter for the quality control of the reagent. Various analytical techniques can be employed to determine the total uranium content.

Impurity Analysis in Uranyl Acetate Dihydrate Reagents

Impurity analysis is a crucial aspect of quality control for reagent-grade uranyl acetate dihydrate. The presence of impurities can interfere with analytical procedures and lead to inaccurate results. Standard specifications for reagent-grade uranyl acetate dihydrate set maximum allowable limits for various impurities, including insoluble matter, chlorides, sulfates, alkalies, heavy metals (like lead), and iron. avantorsciences.comsrlchem.com These impurities are quantified using established analytical methods to ensure the reagent meets the required purity standards. axios-research.com

Advanced Methodological Applications in Electron Microscopy

Mechanisms of Contrast Enhancement in Biological Samples by Uranyl Acetate (B1210297)

The efficacy of uranyl acetate as a positive stain in electron microscopy stems from its ability to scatter electrons and its chemical affinity for various biological macromolecules. The electron-dense uranium atoms increase the mass per unit area in the regions where they bind, causing those areas to appear dark in the resulting micrograph and thereby generating contrast. clinmedjournals.org The uranyl cation (UO₂²⁺) is the active component, which binds to negatively charged sites within the cell. leica-microsystems.com

Uranyl acetate is a general stain, meaning it binds to a wide array of cellular structures. emsdiasum.com Its primary interactions are with phosphate (B84403), carboxyl, and some amino groups of macromolecules. This broad reactivity allows for comprehensive staining of the cellular ultrastructure.

Nucleic Acids: The uranyl cation has a strong affinity for the phosphate groups of both DNA and RNA. leica-microsystems.comnih.gov This interaction makes it an exceptional stain for visualizing chromatin within the nucleus, ribosomes in the cytoplasm, and the genetic material of viruses. leica-microsystems.comnih.gov Purified DNA has been shown to bind almost its own dry weight of uranyl acetate from a 2% aqueous solution. nih.gov

Proteins: Uranyl acetate binds to the carboxyl groups of acidic amino acid residues (aspartate and glutamate) and the imidazole (B134444) groups of histidine residues in proteins. leica-microsystems.com This interaction is crucial for contrasting protein-rich structures such as cytoskeletal filaments, enzymes, and ribosomes.

Lipids: The stain interacts with the polar head groups of phospholipids (B1166683) in cellular membranes. leica-microsystems.com Specifically, it binds to phosphate groups in phospholipids and carboxyl groups of sialic acids found in glycolipids like gangliosides. leica-microsystems.com This makes it highly effective for delineating plasma membranes and the membranes of organelles.

Carbohydrates: The interaction with complex carbohydrates (polysaccharides) is generally less intense than with nucleic acids and proteins. However, uranyl ions do bind to carboxyl groups present in certain glycoproteins and glycosaminoglycans within the glycocalyx and extracellular matrix. leica-microsystems.com

Table 1: Interaction of Uranyl Acetate with Cellular Macromolecules

| Macromolecule | Primary Binding Site(s) | Resulting Stained Structures |

| Nucleic Acids (DNA, RNA) | Phosphate groups | Chromatin, Nucleolus, Ribosomes, Viruses |

| Proteins | Carboxyl groups (Aspartate, Glutamate), Imidazole groups (Histidine) | Cytoskeleton, Enzymes, Ribosomes, Muscle Filaments |

| Lipids | Phosphate groups (Phospholipids), Carboxyl groups (Glycolipids) | Cellular and Organellar Membranes |

| Carbohydrates | Carboxyl groups (e.g., in Sialic Acid of Glycoproteins) | Glycocalyx, Extracellular Matrix |

A critical function of uranyl acetate in many protocols is its role as a mordant, particularly for subsequent staining with lead-based solutions like lead citrate (B86180). A mordant is a substance that fixes a stain in or on a material by forming a coordination complex with the dye, which then attaches to the substrate.

Double Staining Protocols in Transmission Electron Microscopy (TEM)